Cas no 1805236-72-9 (Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate)

Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate
-
- インチ: 1S/C11H10ClNO3/c1-16-11(15)4-8-9(5-12)7(6-13)2-3-10(8)14/h2-3,14H,4-5H2,1H3
- InChIKey: WDMKDWNYBABNLM-UHFFFAOYSA-N
- SMILES: ClCC1C(C#N)=CC=C(C=1CC(=O)OC)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- トポロジー分子極性表面積: 70.3
- XLogP3: 1.5
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013011863-1g |
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate |
1805236-72-9 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate 関連文献
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetateに関する追加情報
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate (CAS No. 1805236-72-9): A Comprehensive Overview
Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate (CAS No. 1805236-72-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motifs, presents a versatile platform for the development of novel therapeutic agents. The presence of both chloromethyl and cyanopyrrole functional groups in its molecular framework makes it particularly intriguing for medicinal chemists exploring innovative drug design strategies.
The compound's structure, featuring a phenylacetic acid derivative with distinct substituents, positions it as a valuable intermediate in synthetic chemistry. Specifically, the combination of a hydroxy group and a cyanide moiety enhances its reactivity, enabling diverse chemical transformations. These properties have been leveraged in recent studies to develop new methodologies for constructing complex heterocyclic scaffolds, which are prevalent in many biologically active molecules.
In recent years, the pharmaceutical industry has seen a surge in interest towards small molecules that modulate biological pathways associated with inflammation and neurodegeneration. Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate has been identified as a promising candidate in this context due to its structural similarity to known bioactive compounds. Preliminary studies have demonstrated its potential in inhibiting key enzymes involved in these pathways, suggesting its utility as a lead compound for further optimization.
The synthesis of Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate involves multi-step organic reactions that highlight the compound's synthetic versatility. The process typically begins with the functionalization of a phenylacetic acid precursor, followed by the introduction of the chloromethyl and cyanopyrrole groups through carefully controlled reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity, underscoring the importance of modern synthetic methodologies in the preparation of complex molecules.
The compound's pharmacological profile has been the subject of extensive research in academic and industrial settings. Initial pharmacokinetic studies have revealed favorable solubility and metabolic stability, which are critical factors for drug development. Additionally, computational modeling has been used to predict potential interactions between Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate and biological targets, providing insights into its mechanism of action.
One notable application of this compound is in the field of antiviral research. The structural features of Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate have been found to mimic natural substrates of viral enzymes, making it an effective inhibitor against certain viral proteases. This discovery aligns with global efforts to develop novel antiviral agents capable of combating emerging infectious diseases. Furthermore, its potential role in modulating immune responses has opened up avenues for exploring therapeutic applications in immunotherapy.
The environmental impact of synthesizing and handling Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate has also been carefully evaluated. Efforts have been made to optimize synthetic routes to minimize waste generation and reduce energy consumption. Green chemistry principles have been integrated into the production process, ensuring compliance with sustainable practices while maintaining high chemical yields.
The future prospects for Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate are promising, with ongoing research aimed at expanding its applications across multiple therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced pharmacological properties. As our understanding of biological systems continues to evolve, this compound is poised to play a pivotal role in the next generation of therapeutic interventions.
1805236-72-9 (Methyl 2-chloromethyl-3-cyano-6-hydroxyphenylacetate) Related Products
- 161979-35-7((4S)-3-tert-butoxycarbonyloxazolidine-4-carboxylic acid)
- 2219380-37-5(methyl 6-bromo-3-formylpyrazolo1,5-apyridine-2-carboxylate)
- 2877681-90-6(N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanesulfonamide)
- 863301-92-2(2-Phenethyl-1h-pyrrolo-[2,3-c]-pyridine)
- 21343-40-8(Ercalcidiol)
- 2227875-88-7((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)
- 1355224-00-8(6-Diethylamino-2-methyl-nicotinic acid)
- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)
- 1785545-62-1(2,2-difluoro-3-(oxolan-3-yl)propanoic acid)
- 4330-34-1(Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside)




